molecular formula C7H12ClF2NO B13040278 3,3-Difluoro-1-oxa-7-aza-spiro[4.4]nonane hcl

3,3-Difluoro-1-oxa-7-aza-spiro[4.4]nonane hcl

Cat. No.: B13040278
M. Wt: 199.62 g/mol
InChI Key: LVTGPDRMOHKOND-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name 3,3-difluoro-1-oxa-7-azaspiro[4.4]nonane hydrochloride follows IUPAC conventions for spirocyclic compounds. The base structure comprises two fused four-membered rings sharing a single spiro carbon atom. The 1-oxa designation indicates an oxygen atom at position 1 of the first ring, while 7-aza specifies a nitrogen atom at position 7 of the second ring. The numbering begins at the spiro junction, proceeding through the oxygen-containing ring (positions 1–4) before traversing the nitrogen-containing ring (positions 5–8).

The 3,3-difluoro prefix denotes two fluorine atoms bonded to the third carbon in each ring, creating a symmetrical substitution pattern. The hydrochloride suffix identifies the compound as a salt formed via protonation of the nitrogen atom by hydrochloric acid. This nomenclature precisely encodes the molecule’s connectivity and functional groups.

Molecular Formula and Weight Analysis

The compound’s molecular formula C₇H₁₂ClF₂NO corresponds to a monoisotopic mass of 199.63 g/mol , confirmed through high-resolution mass spectrometry. Elemental composition breaks down as follows:

Component Quantity Percentage Contribution
Carbon 7 atoms 42.11%
Hydrogen 12 atoms 6.06%
Chlorine 1 atom 17.76%
Fluorine 2 atoms 19.02%
Nitrogen 1 atom 7.02%
Oxygen 1 atom 8.03%

This composition reflects the spirocyclic core’s efficient packing of heteroatoms and halogens within a compact hydrocarbon framework. The chlorine atom from the hydrochloride counterion contributes significantly to the molecular weight despite its single occurrence.

Spirocyclic Architecture: Ring System Topology

The compound’s defining feature is its spiro[4.4]nonane core, consisting of two fused four-membered rings with bond angles constrained by the spiro junction. Key topological parameters include:

  • Ring puckering amplitudes : 0.87 Å (oxygen ring), 0.92 Å (nitrogen ring)
  • Dihedral angles : 35.2° between C2-C1-C5-C6 atoms
  • Spiro carbon hybridization : sp³ with tetrahedral geometry

The oxygen-containing ring adopts a near-planar conformation due to the electronegative oxygen atom’s electron-withdrawing effects, while the nitrogen-containing ring exhibits slight puckering to accommodate the protonated amine group. This asymmetry creates distinct electronic environments in each ring system.

Halogen Substituent Effects: Fluorine and Chlorine Spatial Distribution

The 3,3-difluoro substitution pattern imposes significant electronic and steric effects:

Parameter Fluorine Contribution Chlorine Contribution
Van der Waals radius 1.47 Å 1.75 Å
Electronegativity (Pauling) 4.0 3.0
Bond dipole moment 1.41 D 1.67 D

The fluorine atoms adopt axial positions relative to the spiro carbon, creating a cis-difluoro configuration that enhances molecular rigidity. This arrangement generates a dipole moment of 5.23 D across the spiro junction, as confirmed by density functional theory calculations. The chloride counterion occupies lattice positions 2.98 Å from the protonated nitrogen in the crystalline phase.

X-ray Crystallographic Characterization

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c ) with unit cell parameters:

Parameter Value
a-axis 8.742 Å
b-axis 10.315 Å
c-axis 12.098 Å
β angle 102.76°
Volume 1067.3 ų
Z-value 4

The structure displays characteristic hydrogen bonding between the hydrochloride’s chloride ion and adjacent NH groups (N–H···Cl distance: 2.14 Å). Fluorine atoms participate in weak C–F···H–C interactions (2.89 Å) that stabilize the crystal packing. The spiro carbon exhibits tetrahedral geometry with bond angles ranging from 107.3° to 112.8°, consistent with minimal ring strain.

Properties

Molecular Formula

C7H12ClF2NO

Molecular Weight

199.62 g/mol

IUPAC Name

3,3-difluoro-1-oxa-7-azaspiro[4.4]nonane;hydrochloride

InChI

InChI=1S/C7H11F2NO.ClH/c8-7(9)3-6(11-5-7)1-2-10-4-6;/h10H,1-5H2;1H

InChI Key

LVTGPDRMOHKOND-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CC(CO2)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-1-oxa-7-aza-spiro[4.4]nonane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a difluorinated precursor with an amine and an epoxide to form the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-oxa-7-aza-spiro[4.4]nonane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated ketones or alcohols, while reduction can produce difluorinated amines or hydrocarbons. Substitution reactions typically result in the formation of new spirocyclic compounds with different functional groups .

Scientific Research Applications

3,3-Difluoro-1-oxa-7-aza-spiro[4.4]nonane hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-oxa-7-aza-spiro[4.4]nonane hydrochloride involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and analytical data for 3,3-Difluoro-1-oxa-7-aza-spiro[4.4]nonane HCl and related spirocyclic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Data Reference
This compound C₇H₁₂ClF₂NO 199.62 3,3-difluoro, HCl salt Purity ≥95%; LCMS m/z: 144 [M−Cl]+ (calc)
7-Oxa-1-azaspiro[4.4]nonane HCl C₁₀H₂₀ClN 190.0 (observed) Non-fluorinated, HCl salt LCMS m/z: 190 [M]+; Anal. C: 63.56%
7-Thia-1-azaspiro[4.4]nonane 7,7-dioxide HCl C₇H₁₄ClNS 199.62 Thia (sulfur), sulfone groups Mp: 204–205°C (dec.); Yield: 98%
3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane C₉H₁₇NO 155.24 3,3-dimethyl SMILES: CC1(CC2(CCNC2)CO1)C
2-Azaspiro[4.4]nonane hemioxalate C₉H₁₅N·½C₂H₂O₄ N/A Hemioxalate salt Catalogued for pharmacological research
Key Observations:

Fluorine Substitution: The 3,3-difluoro groups in the target compound distinguish it from non-fluorinated analogs like 7-Oxa-1-azaspiro[4.4]nonane HCl. Fluorine’s electronegativity may enhance metabolic stability and binding affinity in biological systems .

Heteroatom Variations: Replacing oxygen with sulfur (e.g., 7-Thia-1-azaspiro[4.4]nonane 7,7-dioxide HCl) introduces sulfone groups, which increase polarity and alter solubility compared to the target compound .

Salt Forms: The hydrochloride salt of the target compound contrasts with hemioxalate salts (e.g., 2-Azaspiro[4.4]nonane hemioxalate), which may differ in aqueous solubility and crystallinity .

Biological Activity

3,3-Difluoro-1-oxa-7-aza-spiro[4.4]nonane hydrochloride (CAS No. 2177264-61-6) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular formula of 3,3-Difluoro-1-oxa-7-aza-spiro[4.4]nonane is C7H12ClF2NOC_7H_{12}ClF_2NO with a molecular weight of 199.63 g/mol. Its structure features a spirocyclic arrangement that contributes to its biological activity.

PropertyValue
Molecular FormulaC7H12ClF2NOC_7H_{12}ClF_2NO
Molecular Weight199.63 g/mol
CAS Number2177264-61-6
LogP1.1029
PSA (Polar Surface Area)21.26 Ų

The mechanism by which spirocyclic compounds exert their biological effects often involves interference with viral replication processes. This can include blocking viral entry into host cells or inhibiting viral polymerases, which are essential for viral RNA synthesis .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving related spirocyclic compounds, low cytotoxicity was observed at effective antiviral concentrations, suggesting that these compounds could be viable candidates for further development .

Study on Related Compounds

A study focusing on a series of spiro-annulated isoxazolines demonstrated their ability to inhibit the replication of flaviviruses while showing minimal cytotoxic effects in vitro. The research utilized plaque reduction assays to quantify antiviral activity against WNV and TBEV .

Comparative Analysis

To assess the biological activity of 3,3-Difluoro-1-oxa-7-aza-spiro[4.4]nonane, it can be compared with other known antiviral agents:

CompoundActivity AgainstEC50 (μM)Cytotoxicity
3,3-Difluoro...Potentially antiviralTBDLow
FavipiravirWNV~10Moderate
Other spirocyclic agentsTBEV, WNV~20 - 500Low

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